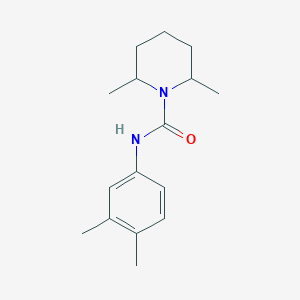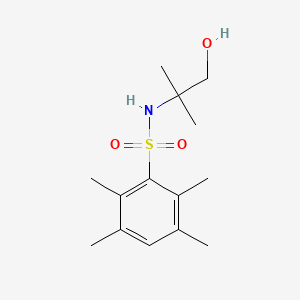![molecular formula C20H19NO2 B5494233 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5494233.png)
2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol, also known as IQ-1, is a small molecule inhibitor that has been gaining attention in scientific research due to its potential therapeutic applications. IQ-1 has been shown to inhibit the Wnt signaling pathway, which is involved in various cellular processes such as cell differentiation, proliferation, and survival.
Aplicaciones Científicas De Investigación
2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol has been widely used in scientific research as a tool to study the Wnt signaling pathway. The Wnt pathway plays a critical role in embryonic development, tissue homeostasis, and cancer progression. Dysregulation of the Wnt pathway has been implicated in various diseases, including cancer, osteoporosis, and Alzheimer's disease. By inhibiting the Wnt pathway, 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol has been shown to have potential therapeutic applications in these diseases.
Mecanismo De Acción
2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol inhibits the Wnt pathway by binding to the protein Dishevelled (Dvl), which is a key component of the pathway. Dvl plays a critical role in the activation of the Wnt pathway by promoting the stabilization and nuclear translocation of β-catenin, which is the downstream effector of the pathway. By binding to Dvl, 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol prevents the activation of the Wnt pathway and inhibits the proliferation and survival of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol inhibits the growth of various cancer cell lines, including colon, breast, and lung cancer cells. 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and specificity for the Wnt pathway, which makes it a valuable tool for studying the pathway. However, 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol also has some limitations. It has poor solubility in water, which can limit its use in certain experiments. In addition, 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol has been shown to have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol in scientific research. One potential application is in the development of cancer therapeutics. 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol has shown promising results in inhibiting the growth and metastasis of cancer cells, and further studies are needed to evaluate its potential as a cancer treatment. Another potential application is in the study of the Wnt pathway in other diseases, such as osteoporosis and Alzheimer's disease. 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol can be used as a tool to investigate the role of the Wnt pathway in these diseases and to identify potential therapeutic targets. Finally, further studies are needed to optimize the synthesis and formulation of 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol to improve its solubility and reduce its off-target effects.
Conclusion
In conclusion, 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. Its ability to inhibit the Wnt signaling pathway makes it a valuable tool for studying the pathway and identifying potential therapeutic targets. While 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol has some limitations, its advantages make it a valuable tool for scientific research. Further studies are needed to evaluate its potential as a cancer treatment and to optimize its use in other applications.
Métodos De Síntesis
The synthesis of 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol involves the reaction of 2-acetyl-8-quinolinol with 4-isopropoxybenzaldehyde in the presence of a base. The resulting product is then purified through column chromatography to obtain the final product. This method has been reported to produce 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol with high yield and purity.
Propiedades
IUPAC Name |
2-[(E)-2-(4-propan-2-yloxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-14(2)23-18-12-7-15(8-13-18)6-10-17-11-9-16-4-3-5-19(22)20(16)21-17/h3-14,22H,1-2H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVCLPVAZSCUMH-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-2-[4-(propan-2-yloxy)phenyl]ethenyl}quinolin-8-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5494168.png)
![2-(3-chloro-4-methylphenyl)-4-[2-(dimethylamino)-5-nitrobenzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5494172.png)
![N-(4-chlorophenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5494178.png)
![1-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5494181.png)
![N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5494185.png)
![2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5494197.png)
![2-[4-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-1,2,3-triazol-1-yl]ethanamine](/img/structure/B5494205.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}tetrahydro-2-furancarboxamide](/img/structure/B5494211.png)
![N-methyl-N-[2-(methylamino)ethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5494222.png)
![1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5494225.png)
![ethyl {1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5494241.png)

![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride](/img/structure/B5494251.png)